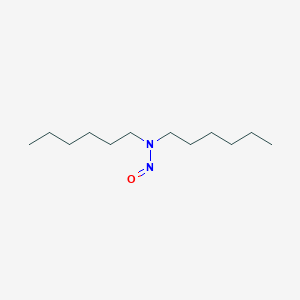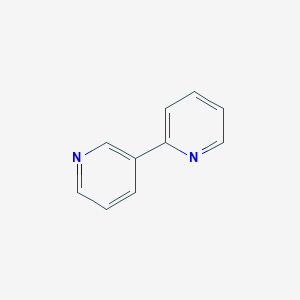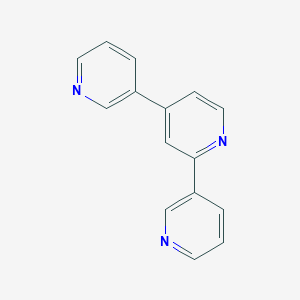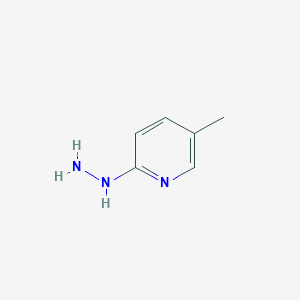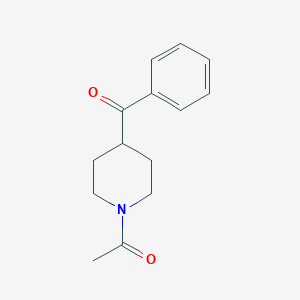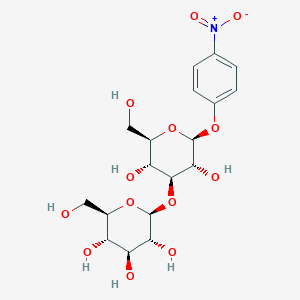
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, often starting from simpler precursors. For molecules with functionalities similar to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL, research indicates the use of strategies like ring-opening polymerization and block copolymerization. For instance, homopolymers and block copolymers based on similar structures have been synthesized using aluminum isopropoxide as an initiator, indicating a coordination-insertion mechanism based on the acyl-oxygen cleavage (Tian, Dubois, & Jerome, 1997).
Molecular Structure Analysis
Molecular structure analysis involves characterizing the arrangement of atoms within a molecule. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are commonly employed. These analyses can reveal the presence of functional groups, stereochemistry, and other critical features. For example, the structure of similar compounds has been elucidated using NMR, confirming specific molecular arrangements and functionalities (Migliuolo, Notaro, Piccialli, & Sica, 1991).
Aplicaciones Científicas De Investigación
In terms of methods of application or experimental procedures, the compound is typically applied from a solution onto a gold surface, where it self-assembles into a monolayer . The resulting SAMs can be used to control surface functionality, which is important for various applications, such as protein recognition .
I also found information about the use of virus-like particles (VLPs) for the packaging of nanomaterials . While this research doesn’t specifically mention “1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL”, it does involve the packaging of a variety of compounds, including RNA, DNA, and gold nanoparticles, inside VLPs . This approach has potential applications in vaccine development and drug delivery .
-
Biotinylation of Gold Surfaces
- Field : Biochemistry and Nanotechnology
- Summary : A compound similar to the one you mentioned, “N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine”, is a biotinylated long chain alkanethiol suitable for self-assembly from solution onto gold surfaces . This allows for the control of surface functionality, which is crucial for exploring interactions such as protein recognition .
- Methods : The compound is applied from a solution onto a gold surface, where it self-assembles into a monolayer . The resulting self-assembled monolayers (SAMs) can be used to control surface functionality .
- Results : While specific results or outcomes were not found, the ability to control surface functionality using SAMs opens up possibilities for various applications, such as protein recognition .
-
Self-Assembly on Gold Surfaces
- Field : Nanotechnology
- Summary : Another similar compound, “23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic Acid”, is a long chain alkanethiol suitable for self-assembly from solution onto gold surfaces .
- Methods : The compound is applied from a solution onto a gold surface, where it self-assembles into a monolayer .
- Results : The resulting SAMs can be used to control surface functionality, which is important for various applications .
-
Biotinylation of Gold Surfaces
- Field : Biochemistry and Nanotechnology
- Summary : A compound similar to the one you mentioned, “N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine”, is a biotinylated long chain alkanethiol suitable for self-assembly from solution onto gold surfaces . This allows for the control of surface functionality, which is crucial for exploring interactions such as protein recognition .
- Methods : The compound is applied from a solution onto a gold surface, where it self-assembles into a monolayer . The resulting self-assembled monolayers (SAMs) can be used to control surface functionality .
- Results : While specific results or outcomes were not found, the ability to control surface functionality using SAMs opens up possibilities for various applications, such as protein recognition .
-
Self-Assembly on Gold Surfaces
- Field : Nanotechnology
- Summary : Another similar compound, “23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic Acid”, is a long chain alkanethiol suitable for self-assembly from solution onto gold surfaces .
- Methods : The compound is applied from a solution onto a gold surface, where it self-assembles into a monolayer .
- Results : The resulting SAMs can be used to control surface functionality, which is important for various applications .
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSFROSROBIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404656 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL | |
CAS RN |
130727-41-2 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



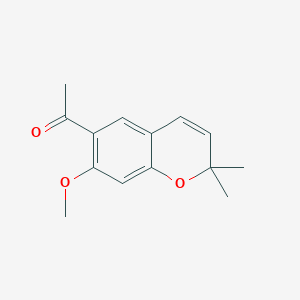
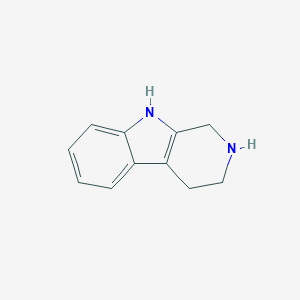
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
